molecular formula C22H21Cl2NO4 B342210 Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342210
M. Wt: 434.3 g/mol
InChI Key: VFZFEZDJLCJXCM-UHFFFAOYSA-N
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Description

Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that features a heptyl ester group attached to a 2,4-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of 2-(2,4-dichlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid with heptyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The dichlorophenyl ring can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide.

    2,4-Dichlorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    2,4-Dichlorophenylhydrazine: Employed in the synthesis of various organic compounds.

Uniqueness

Heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific ester group and the presence of the 1,3-dioxoisoindoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H21Cl2NO4

Molecular Weight

434.3 g/mol

IUPAC Name

heptyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C22H21Cl2NO4/c1-2-3-4-5-6-11-29-22(28)14-7-9-16-17(12-14)21(27)25(20(16)26)19-10-8-15(23)13-18(19)24/h7-10,12-13H,2-6,11H2,1H3

InChI Key

VFZFEZDJLCJXCM-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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